molecular formula C6H3ClN4O2 B6265851 2-azido-1-chloro-4-nitrobenzene CAS No. 77721-39-2

2-azido-1-chloro-4-nitrobenzene

Cat. No.: B6265851
CAS No.: 77721-39-2
M. Wt: 198.6
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Description

2-Azido-1-chloro-4-nitrobenzene is a versatile aromatic compound designed for research applications, particularly in synthetic and medicinal chemistry. It serves as a key multifunctional building block for constructing complex molecules, including nitrogen-containing heterocycles like the [1,2,3]-triazolo[1,5-a]quinoxalin-4(5H)-one scaffold, a structural template found in compounds with antibacterial, antifungal, and other bioactive properties . Its molecular structure incorporates two highly reactive functional groups: an aromatic azide and a chlorine atom adjacent to a nitro group. The azide group is ideally suited for Click Chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to rapidly and reliably form 1,2,3-triazole linkages . Concurrently, the electron-deficient nature of the ring, due to the nitro group, activates the chlorine atom for nucleophilic aromatic substitution (SNAr) with various nucleophiles, such as amines and alkoxides . This dual reactivity allows researchers to perform sequential, orthogonal functionalization, making it an invaluable intermediate in drug discovery for generating diverse chemical libraries. The compound must be handled with care by trained professionals in a laboratory setting. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

77721-39-2

Molecular Formula

C6H3ClN4O2

Molecular Weight

198.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where sodium azide reacts with 1-chloro-4-nitrobenzene in a suitable solvent like dimethylformamide or dimethyl sulfoxide . The reaction is usually carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: While specific industrial production methods for 2-azido-1-chloro-4-nitrobenzene are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and implementing safety measures due to the potentially hazardous nature of azides.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in dimethylformamide or dimethyl sulfoxide.

    Reduction: Catalytic hydrogenation or iron and hydrochloric acid.

    Cycloaddition: Alkynes in the presence of copper catalysts.

Major Products:

    From Substitution: Various heterocycles such as triazoles.

    From Reduction: 2-amino-1-chloro-4-nitrobenzene.

    From Cycloaddition: 1,2,3-triazoles.

Scientific Research Applications

Organic Synthesis

2-Azido-1-chloro-4-nitrobenzene serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly significant in:

  • Pharmaceutical Development : Used in the synthesis of drug candidates due to its ability to form various derivatives with biological activity.
  • Agrochemicals : Its derivatives are explored for potential use in agricultural chemicals, enhancing crop protection strategies.

Materials Science

The compound's azido group contributes to its utility in materials science:

  • Polymer Chemistry : Employed in the creation of functional materials, including polymers that exhibit unique properties due to the high-energy azide functionality.
  • Explosives : The energetic nature of azides makes this compound relevant in the formulation of explosives and propellants.

Bioconjugation and Click Chemistry

The azido functionality allows for bioorthogonal reactions, facilitating bioconjugation processes:

  • Labeling Biomolecules : It enables selective attachment to biomolecules, which is essential for tracking and studying biological interactions in living systems. This property is particularly valuable in medicinal chemistry and drug development .

Research has indicated that derivatives of this compound exhibit notable biological activities:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against various microbial strains, suggesting potential as new antimicrobial agents.
  • Anticancer Activity : Studies indicate that certain derivatives may possess anticancer properties, making them candidates for further investigation in oncology research.

Interaction Studies

Interaction studies involving this compound focus on its reactivity with biological molecules:

  • The azido group enables selective reactions under mild conditions, making it suitable for bioconjugation applications that facilitate the study of protein interactions and cellular processes .

Mechanism of Action

The mechanism of action of 2-azido-1-chloro-4-nitrobenzene primarily involves its functional groups:

Comparison with Similar Compounds

Table 1: Substituent Positions and Key Properties

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Stability Notes
2-Azido-1-chloro-4-nitrobenzene 1-Cl, 2-N₃, 4-NO₂ C₆H₃ClN₄O₂ 214.57 (calculated) Not reported Likely unstable (explosive risk)
1-Azido-2-chloro-4-nitrobenzene 1-N₃, 2-Cl, 4-NO₂ C₆H₃ClN₄O₂ 198.57 (reported) Not reported Unstable; requires careful handling
1-Azido-4-nitrobenzene 1-N₃, 4-NO₂ C₆H₄N₄O₂ 164.12 (reported) 65–68 Moderately stable
1-Chloro-4-nitrobenzene 1-Cl, 4-NO₂ C₆H₄ClNO₂ 157.55 (reported) 83–85 Stable; industrial intermediate

Key Findings from Comparative Analysis

Electronic Effects: The nitro group (-NO₂) at position 4 strongly withdraws electrons via resonance, while the chlorine at position 1 exerts an inductive electron-withdrawing effect. The azide group (-N₃) at position 2 introduces additional strain and reactivity, making this compound more reactive than its analogs. This contrasts with 1-azido-4-nitrobenzene, where the absence of chlorine reduces electron deficiency .

Stability and Hazard Profile: Aryl azides with multiple electron-withdrawing groups (e.g., nitro and chloro) are prone to decomposition or explosion under heat or mechanical stress. For example, 1-azido-2-chloro-4-nitrobenzene is explicitly noted as unstable , and this risk likely extends to this compound due to similar substituent effects.

Synthetic Challenges :

  • The synthesis of this compound would require precise control over substituent positioning. demonstrates that trifluoromethyl sulfinyl groups are effective leaving groups for azide substitution in chloro-nitrobenzenes, suggesting a viable pathway for its preparation .

Potential Applications: While 1-chloro-4-nitrobenzene is used industrially as an antioxidant precursor , aryl azides like this compound may serve as intermediates in click chemistry or photolabile crosslinking agents. However, their instability limits large-scale applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-azido-1-chloro-4-nitrobenzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) of a halogenated precursor (e.g., 1-chloro-4-nitrobenzene) with sodium azide (NaN₃). Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C) are critical for facilitating azide substitution due to their ability to stabilize transition states . Reaction time optimization (typically 12–24 hours) and stoichiometric ratios (1:1.2 precursor-to-azide) are key to minimizing side products like aryl amines from competing reduction pathways.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The nitro group (-NO₂) deshields adjacent protons, producing distinct downfield shifts (δ ~8.0–8.5 ppm for aromatic protons). The azide (-N₃) does not directly contribute to proton signals but affects electron density.
  • IR Spectroscopy : Azide stretching vibrations appear as sharp peaks at ~2100–2150 cm⁻¹, while nitro symmetric/asymmetric stretches occur at ~1520 and ~1350 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (M⁺) align with the molecular formula (C₆H₃ClN₄O₂), with fragmentation patterns showing loss of N₂ (from azide decomposition) and Cl .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Thermal Stability : Aryl azides are shock- and heat-sensitive. Store at ≤4°C in amber glass under inert gas (N₂/Ar) to prevent decomposition .
  • Personal Protective Equipment (PPE) : Use flame-resistant lab coats, nitrile gloves, and safety goggles. Conduct reactions in fume hoods with blast shields due to potential explosive hazards .

Advanced Research Questions

Q. How do substituent positions (azido, nitro, chloro) influence the reactivity of this compound in click chemistry applications?

  • Methodological Answer : The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups activate the azide toward strain-promoted alkyne-azide cycloaddition (SPAAC) by increasing electrophilicity. Computational studies (DFT) can model transition states to predict regioselectivity in triazole formation. Experimental validation via HPLC-MS monitors reaction kinetics and byproduct formation .

Q. What strategies mitigate contradictions in reported crystallographic data for derivatives of this compound?

  • Methodological Answer : Discrepancies in crystal structures (e.g., bond angles, torsion angles) often arise from solvent effects or polymorphic variations. Use high-resolution X-ray diffraction (HR-XRD) with SHELX software for refinement . Cross-validate with spectroscopic data and thermal analysis (DSC/TGA) to confirm phase purity .

Q. Can this compound serve as a precursor for photoaffinity labeling probes, and what experimental parameters ensure efficiency?

  • Methodological Answer : The azide group enables UV-induced nitrene formation for covalent bonding with biomolecules. Key parameters:

  • Wavelength : 254–365 nm UV light for nitrene generation.
  • Quenchers : Add tert-butyl nitrite (tBN) to scavenge radicals and reduce nonspecific binding.
  • Validation : SDS-PAGE or MALDI-TOF confirms probe-target adduct formation .

Q. How do solvent systems (e.g., deep eutectic solvents, DES) affect the stability and reactivity of this compound in green chemistry applications?

  • Methodological Answer : DES (e.g., choline chloride/urea) reduces azide decomposition rates by stabilizing intermediates through hydrogen bonding. Monitor reaction progress via in situ FTIR to optimize solvent ratios (e.g., 1:2 molar ratio for choline chloride/urea) and temperature (40–60°C) .

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